Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(benzenesulfonyl)azetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-11(13)9-7-12(8-9)17(14,15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQDUKAKDSLZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716509 | |
| Record name | Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-99-8 | |
| Record name | Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation Followed by Nitrile Esterification
This route begins with the introduction of the benzenesulfonyl group to azetidine, followed by nitrile installation and subsequent esterification.
Step 1: Sulfonylation of Azetidine
Azetidine reacts with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form 1-(benzenesulfonyl)azetidine. The reaction typically proceeds at 0–25°C in dichloromethane or THF, achieving >90% yield. The base neutralizes HCl, driving the reaction to completion.
Direct Sulfonylation of Pre-Functionalized Azetidine Derivatives
An alternative approach starts with 3-cyanoazetidine, which is sulfonylated and esterified in situ. This method avoids isolation of intermediates but requires precise stoichiometry.
Key Reaction Conditions:
-
3-Cyanoazetidine and benzenesulfonyl chloride (1.1 equiv) react in THF at 0°C with triethylamine (1.2 equiv).
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The resulting 1-(benzenesulfonyl)azetidine-3-carbonitrile is treated with methanol and HCl gas, yielding the methyl ester hydrochloride salt. Neutralization with NaHCO₃ affords the free ester.
Critical Process Parameters and Optimization
Acid Catalysis in Esterification
Concentrated sulfuric acid is superior to HCl in nitrile-to-ester conversion due to its dehydrating capacity, which drives the reaction equilibrium toward ester formation. Lower acid concentrations (e.g., 50% H₂SO₄) reduce yields by 30–40%.
Solvent Selection for Extraction
Methylene chloride and C₅–C₈ paraffinic hydrocarbons (boiling range: 60–80°C) are optimal for extracting the methyl ester from aqueous mixtures. These solvents minimize emulsion formation and improve phase separation.
Hydrolysis Kinetics
The methyl ester hydrolyzes rapidly in boiling water (40–60 minutes), whereas ethyl and isopropyl analogs require 6–24 hours. This kinetic advantage makes the methyl derivative preferable for industrial-scale synthesis.
Comparative Analysis of Esterification Methods
| Parameter | H₂SO₄/MeOH | HCl Gas/MeOH |
|---|---|---|
| Yield | 85–91% | 70–75% |
| Reaction Time | 2–4 hours | 6–8 hours |
| Byproducts | Minimal | Amidine salts |
| Scalability | High | Moderate |
The sulfuric acid method is favored for its efficiency and scalability, though HCl gas may be used for acid-sensitive substrates.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinyl derivatives, and various substituted azetidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate serves as a versatile scaffold in the development of pharmaceutical agents. Its derivatives have shown promise in targeting various biological pathways:
- Anti-Cancer Agents : Compounds derived from azetidine frameworks, including this compound, have been explored for their ability to inhibit cancer cell proliferation. For instance, azetidine-3-carboxylic acid derivatives have been integrated into sphingosine-1-phosphate receptor agonists, which are potential treatments for multiple sclerosis and other inflammatory diseases .
- Bcl-2 Inhibitors : Research indicates that modifications of azetidine derivatives can enhance their binding affinity to Bcl-2 and Bcl-xL proteins, which are crucial targets in cancer therapy. The structure-based optimization of these compounds has led to the identification of potent inhibitors that demonstrate significant anti-tumor activity in xenograft models .
Synthesis Methodologies
The synthesis of this compound involves several strategies that enhance its accessibility and functionalization:
- Diverse Synthetic Routes : Recent studies have developed efficient synthetic pathways for azetidine derivatives through amination and cyclization reactions. These methods allow for the rapid generation of various functionalized azetidines, which can be tailored for specific applications in drug discovery .
- Building Block Approach : The compound is often utilized as a building block in the synthesis of more complex molecules. Its ability to act as a rigidifying moiety or linking fragment facilitates the construction of diverse chemical entities, making it valuable in medicinal chemistry .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of methyl 1-(benzenesulfonyl)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The azetidine ring provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
Methyl 1-((4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)azetidine-3-carboxylate (Compound 39)
- Molecular Formula : C₂₃H₂₂F₃N₃O₄S
- Key Features : Incorporates a pyrazole ring substituted with p-tolyl and trifluoromethyl groups on the sulfonyl-linked phenyl ring.
- Physical Properties : Melting point 130.6–132.8 °C ; IR peaks at 1736 cm⁻¹ (ester C=O) and 1470, 1348 cm⁻¹ (sulfonyl S=O) .
Methyl 1-(3-Iodobicyclo[1.1.1]pentane-1-carbonyl)azetidine-3-carboxylate (2t)
- Molecular Formula: C₁₀H₁₂INO₃
- Key Features : Features a bicyclo[1.1.1]pentane scaffold with an iodine substituent.
- Synthesis : Prepared in 77% yield via coupling of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid with methyl azetidine-3-carboxylate .
- Comparison : The bicyclic structure imposes significant steric constraints, likely affecting binding affinity in biological systems compared to the planar benzenesulfonyl group .
Functional Group Modifications
Methyl 1-(Azetidine-3-carbonyl)azetidine-3-carboxylate Trifluoroacetate
- Molecular Formula: C₉H₁₂F₃NO₅
- Key Features : Contains a bis-azetidine structure with an intramolecular amide bond.
- Properties : Higher polarity due to the trifluoroacetate counterion and amide group, contrasting with the ester-dominated hydrophobicity of the parent compound .
1-[(4-Methylbenzene)sulfonyl]-3-{octahydrocyclopenta[c]pyrrol-2-yl}urea (OR-1175)
Stereochemical and Chiral Derivatives
(R)-Methyl 1-(5-(1-((4-Chloro-3-(trifluoromethyl)phenyl)(ethyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylate
- Key Features: Chiral center introduced via ethylamino and trifluoromethyl substituents.
- Synthesis : Resolved using chiral chromatography (retention time 7.2 min ) .
Biological Activity
Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. The presence of the benzenesulfonyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Research indicates that azetidine derivatives can inhibit cancer cell proliferation. For instance, studies on related azetidine compounds have shown efficacy against human breast cancer cell lines (MDA-MB-231 and MDA-MB-468), with IC50 values indicating significant growth inhibition at micromolar concentrations .
- Antimicrobial Properties : Compounds with sulfonyl groups have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : this compound has been linked to anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Permeability : The methyl ester form of azetidines generally exhibits improved cellular uptake compared to their carboxylic acid counterparts. This enhanced permeability allows for greater intracellular concentrations of the active compound, facilitating its therapeutic effects .
- Targeting Specific Pathways : Studies suggest that azetidine derivatives may interact with specific signaling pathways, such as the STAT3 pathway, which is crucial in many cancers. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
-
Anticancer Activity Study :
- In vitro assays demonstrated that methyl esters of azetidine derivatives showed enhanced activity against breast cancer cells compared to their acid forms. For example, one study reported an IC50 value of 0.77 μM for a related compound against STAT3 activity, correlating with reduced cell viability at similar concentrations .
-
Antimicrobial Efficacy :
- A study evaluating the antimicrobial properties found that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL depending on the bacterial strain tested.
Data Tables
| Biological Activity | Mechanism of Action | IC50 / MIC Values |
|---|---|---|
| Anticancer | Inhibition of STAT3 pathway | IC50 = 0.77 μM |
| Antimicrobial | Disruption of cell wall synthesis | MIC = 12.5 - 50 μg/mL |
| Anti-inflammatory | Modulation of pro-inflammatory cytokines | N/A |
Q & A
Q. What are the optimized reaction conditions for synthesizing Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate?
Methodological Answer: The synthesis typically involves coupling methyl azetidine-3-carboxylate derivatives with benzenesulfonyl chloride under basic conditions. Key parameters include:
- Solvent Selection : Acetonitrile (MeCN) or methanol (MeOH) are commonly used due to their polarity and compatibility with nucleophilic substitution reactions .
- Base Optimization : Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are effective for deprotonation, with reaction times ranging from 3–20 hours depending on steric hindrance .
- Temperature Control : Room temperature is sufficient for most steps, though elevated temperatures (e.g., 60°C) may accelerate sluggish reactions .
- Workup : Ethyl acetate extraction followed by silica gel chromatography (eluting with gradients of hexane/ethyl acetate) ensures purity .
Q. What spectroscopic methods are used to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Key signals include the azetidine ring protons (δ 3.5–4.5 ppm, split due to coupling with adjacent CH₂ groups) and the benzenesulfonyl aromatic protons (δ 7.5–8.0 ppm). Coupling constants (e.g., J = 8–10 Hz) confirm stereochemistry .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 284.08 for C₁₂H₁₃NO₄S) .
- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to potential release of volatile sulfonyl chlorides or amines .
- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl or ester groups .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced Research Questions
Q. How can functionalization of the azetidine ring influence bioactivity in drug discovery?
Methodological Answer:
- Ring Substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position enhances metabolic stability but may reduce solubility. For example, fluorinated analogs show improved binding to sphingosine-1-phosphate receptors in vitro .
- Ester Hydrolysis : Saponification of the methyl ester to a carboxylic acid (using LiOH in THF/H₂O) increases polarity, improving pharmacokinetic profiles in rodent models .
- Sulfonyl Group Replacement : Replacing benzenesulfonyl with heteroaromatic sulfonamides (e.g., pyridyl) modulates target selectivity, as seen in kinase inhibition assays .
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Variable Catalysts : Use of NaBH₃CN vs. TBTU/HOBt in reductive amination steps impacts yields (50–85%) due to competing side reactions .
- Purity of Starting Materials : Trace moisture in methyl azetidine-3-carboxylate hydrochloride can hydrolyze sulfonyl chlorides, reducing yields. Pre-drying reagents over molecular sieves is recommended .
- Chromatography Optimization : Gradient elution (e.g., 10–50% ethyl acetate in hexane) resolves co-eluting impurities, improving isolated yields by 10–15% .
Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?
Methodological Answer:
- Cellular Uptake Assays : Radiolabeled analogs (e.g., ¹⁸F derivatives) are tracked in cancer cell lines (e.g., HeLa) using gamma counting to assess membrane permeability .
- Enzyme Inhibition : IC₅₀ values are determined via fluorescence-based assays (e.g., sphingosine kinase inhibition at λₑₓ = 485 nm) .
- Metabolic Stability : Incubation with liver microsomes (human/rat) quantifies degradation rates via LC-MS/MS, guiding structural modifications for improved half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
